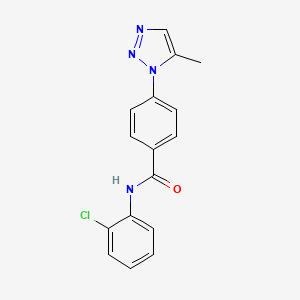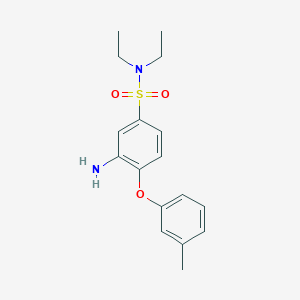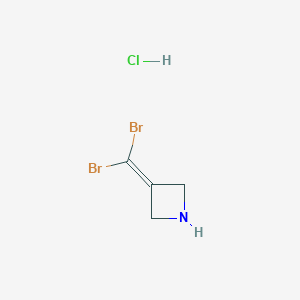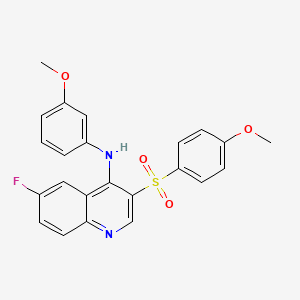![molecular formula C13H12F3NO2 B2636830 N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2418618-61-6](/img/structure/B2636830.png)
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide, also known as TFPAC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. TFPAC is a cyclopropane-containing oxirane that has been synthesized through a multi-step process.
Mecanismo De Acción
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide works by binding to the GlyT1 transporter and blocking its function. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the concentration of glycine in the synapse. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide binds to the GlyT1 transporter with high affinity and inhibits its function, leading to an increase in the concentration of glycine in the synapse. This increase in glycine concentration can enhance the activity of glycine receptors and improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide are primarily related to its inhibition of GlyT1. By blocking the reuptake of glycine from the synapse, N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide can enhance the activity of glycine receptors and improve cognitive function. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its high selectivity for GlyT1. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to be highly selective for GlyT1 over other glycine transporters, which reduces the risk of off-target effects. However, one limitation of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide. One area of interest is the development of more potent and selective GlyT1 inhibitors. Another area of interest is the use of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more research on the long-term effects of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide on cognitive function and other physiological processes.
Métodos De Síntesis
The synthesis of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves a multi-step process that starts with the reaction of (R)-2-phenylcyclopropanamine with trifluoroacetic anhydride to form (R)-2-(trifluoroacetyl)phenylcyclopropane. This intermediate is then reacted with oxalyl chloride to form (R)-2-(trifluoroacetyl)phenylcyclopropane-1-carbonyl chloride. Finally, the carbonyl chloride is reacted with ethylene oxide to form N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide. The overall yield of this synthesis method is 11%.
Aplicaciones Científicas De Investigación
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has shown potential in various research applications, particularly in the field of neuroscience. N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has been found to be a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of motor function, pain perception, and cognition. Inhibition of GlyT1 by N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide leads to an increase in the concentration of glycine in the synaptic cleft, which can enhance the activity of glycine receptors and improve cognitive function.
Propiedades
IUPAC Name |
N-[(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)9-4-2-1-3-7(9)8-5-10(8)17-12(18)11-6-19-11/h1-4,8,10-11H,5-6H2,(H,17,18)/t8-,10+,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHGUBAKBGJTM-OZRKRLJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)


![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)